Cycliton

Description

Contextualization within Isoxazole Chemical Classifications

Isoxazoles are a class of five-membered heterocyclic compounds that contain one oxygen atom and one nitrogen atom at adjacent positions within the ring. nih.govmdpi.comontosight.aictdbase.org This arrangement distinguishes them from oxazoles, where the nitrogen and oxygen atoms are at the 1,3 positions. ctdbase.org The isoxazole ring system is considered electron-rich and aromatic, contributing to its diverse chemical reactivity and stability under various conditions. nih.govbohrium.com The presence of both nitrogen and oxygen atoms in the ring system makes isoxazoles valuable building blocks in synthetic chemistry, allowing for various functional group modifications that can fine-tune their properties. mdpi.comontosight.ai

Historical Trajectories of Synthetic Isoxazole Research

The journey of isoxazole chemistry began with early recognition of its cyclic structure. Ludwig Claisen is credited with recognizing the cyclic structure of 3-methyl-5-phenylisoxazole in 1888. researchgate.net The first synthesis of an isoxazole compound, specifically isoxazole itself, was reported by Claisen in 1903 through the oximation of propargylaldehyde acetal. nih.gov Early synthetic routes also involved the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid. wikipedia.org A significant period of development in isoxazole chemistry occurred between 1930 and 1946, largely driven by Quilico's studies on the synthesis of the ring system from nitrile oxides and unsaturated compounds. researchgate.net This work laid foundational knowledge for the widely utilized 1,3-dipolar cycloaddition reaction, a prominent method for constructing the isoxazole ring. ontosight.aiwikipedia.orgresearchgate.net

Overview of Current Research Paradigms and Academic Significance

Isoxazole derivatives have garnered substantial academic attention due to their extensive range of biological activities and their utility in various scientific disciplines. nih.govnih.govfrontiersin.org Current research paradigms in isoxazole chemistry focus on developing novel synthetic strategies to create a wide array of isoxazole derivatives with enhanced properties. nih.govrsc.org These advances include methodologies such as transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques, which improve synthetic efficiency and enable the design of more complex and bioactive molecules. nih.govrsc.org

Isoxazoles are recognized as versatile synthetic building blocks, and their latent functionalities, such as enaminones, 1,3-dicarbonyl compounds, γ-amino alcohols, and β-hydroxy nitriles, have been exploited for the synthesis of other heterocycles and complex molecules. researchgate.net Their structural diversity and flexibility allow for the design of compounds with high specificity for particular biological targets, which is crucial for minimizing off-target effects in potential applications. mdpi.com The isoxazole nucleus is found in various natural products and agrochemicals, further underscoring its academic significance. nih.govbohrium.comresearchgate.netresearchgate.net

Recent research highlights the importance of isoxazole compounds as potential candidates in medicinal chemistry, particularly for their anti-cancer and other pharmacological activities. nih.gov For instance, investigations are exploring isoxazole-based compounds as novel anti-cancer drugs, including their potential as PARP inhibitors. nih.gov The ongoing development of isoxazole derivatives with diverse substitution patterns continues to reveal new avenues for academic exploration and the discovery of novel chemical entities. frontiersin.org

Propriétés

Numéro CAS |

2433-20-7 |

|---|---|

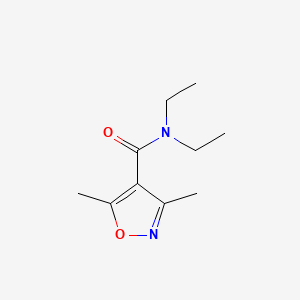

Formule moléculaire |

C10H16N2O2 |

Poids moléculaire |

196.25 g/mol |

Nom IUPAC |

N,N-diethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C10H16N2O2/c1-5-12(6-2)10(13)9-7(3)11-14-8(9)4/h5-6H2,1-4H3 |

Clé InChI |

NFALFEDRJGVKNY-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=C(ON=C1C)C |

SMILES canonique |

CCN(CC)C(=O)C1=C(ON=C1C)C |

Autres numéros CAS |

2433-20-7 |

Origine du produit |

United States |

Molecular and Cellular Mechanisms of Cycliton Action

Investigation of Molecular Interactions and Binding Events

The investigation of molecular interactions and binding events aims to identify the specific biological macromolecules with which a compound interacts, such as enzymes or receptors. These interactions are fundamental to eliciting a biological response.

Enzymes are crucial proteins that catalyze biochemical reactions in living organisms, and their activity can be influenced by various compounds known as enzyme modulators patsnap.com. These modulators can either enhance or inhibit enzyme activity, thereby regulating physiological pathways and maintaining homeostasis patsnap.com. Mechanisms of enzyme modulation include competitive inhibition, where a compound binds to the active site, or non-competitive inhibition, where binding occurs elsewhere, causing a conformational change that reduces activity patsnap.com. Allosteric regulation, where a ligand binds at a site distant from the active site, is another fundamental mechanism for dynamic modulation of enzyme activity rsc.org. While the general principles of enzymatic activity modulation are well-established, detailed research findings specifically on Cycliton's direct modulation of enzymatic activity were not extensively detailed in the available literature.

Exploration of Enzymatic Activity Modulation

Elucidation of Cellular Pathway Perturbations

This compound has been noted in the context of antidiabetic phytoconstituents for its potential to modulate insulin secretion and glycogen synthesis nih.gov. Insulin secretion, primarily from pancreatic beta-cells, is a tightly regulated process essential for glucose homeostasis nih.govtorvergata.it. Glucose-stimulated insulin secretion involves intricate cellular mechanisms, including mitochondrial metabolism, ATP production, and calcium handling torvergata.it. Glycogen synthesis, known as glycogenesis, is the process by which glucose molecules are converted into glycogen for storage, primarily in the liver and muscles mlsu.ac.inwikipedia.orgbyjus.comzmchdahod.org. This process is activated by insulin in response to high glucose levels wikipedia.orgbyjus.com. While this compound is associated with influencing these pathways, specific detailed research findings on the precise molecular steps or targets through which this compound modulates insulin secretion and glycogen synthesis were not extensively elaborated in the available information nih.gov.

Modulation of Insulin Secretion and Glycogen Synthesis Pathways

Subcellular Distribution and Intracellular Target Identification

Subcellular distribution refers to where a compound localizes within a cell, such as the cytosol, mitochondria, or nucleus nih.govnih.gov. Identifying the intracellular targets involves pinpointing the specific molecules or structures within these compartments that the compound interacts with to exert its effects nih.gov. This understanding is crucial for elucidating the full scope of a compound's mechanism of action nih.govnih.gov. For instance, many therapeutic agents have defined targets localized to distinct intracellular compartments nih.gov. Detailed information regarding this compound's specific subcellular distribution or identified intracellular targets was not found in the available literature.

Structure-activity Relationship Sar Studies of Cycliton and Its Analogues

Elucidation of Key Structural Motifs Governing Biological Activity

For Cycliton, the core structural motifs include the 1,2-oxazole ring and the N,N-diethylcarboxamide group. In general, heterocyclic rings like oxazoles are frequently found in bioactive molecules and can act as key pharmacophores due to their ability to engage in various intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking semanticscholar.orgtandfonline.com. The presence of nitrogen and oxygen atoms within the oxazole ring provides potential sites for hydrogen bond acceptance, while the methyl substituents at positions 3 and 5 contribute to the hydrophobic profile of the ring.

The carboxamide linkage (–C(=O)N–) is another critical motif, known for its ability to form hydrogen bonds and its conformational flexibility nih.govnih.govacs.orgacs.orgcnr.it. The N,N-diethyl substitution on the carboxamide nitrogen in this compound introduces steric bulk and lipophilicity, which can influence binding affinity and membrane permeability. The precise arrangement of these motifs in three-dimensional space is crucial for interaction with a biological target, forming what is known as a pharmacophore – the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response tandfonline.combmj.com. While a specific pharmacophore model for this compound's activity is not reported, studies on other oxazole carboxamides have elucidated critical pharmacophoric features, often involving hydrogen bond donors/acceptors and hydrophobic regions semanticscholar.orgtandfonline.comnih.govgoogle.com.

Analysis of Substituent Effects on Molecular Function and Potency

The effects of substituents on the potency and function of a molecule are central to SAR studies acs.org. For this compound, the methyl groups on the oxazole ring and the ethyl groups on the carboxamide nitrogen are the primary substituents.

N,N-Diethyl Substituents on Carboxamide: The N,N-diethyl groups on the carboxamide nitrogen are significant. N,N-disubstituted amides are common in drug design, and the nature of these alkyl groups can profoundly affect potency, metabolic stability, and pharmacokinetic properties nih.govmaps.orgnih.gov. Larger or smaller alkyl groups, or the introduction of cyclic or aromatic moieties, could alter the fit into a binding pocket, influencing potency. For example, in N,N-diethylamide derivatives of lysergic acid, modifications to the N(6)-alkyl substituent were shown to significantly alter potency nih.govmaps.org. The diethyl groups in this compound likely contribute to its lipophilicity and may influence its ability to cross biological membranes or interact with hydrophobic regions of a target.

Without specific experimental data for this compound, it is hypothesized that varying the size, electronic properties, or branching of these alkyl substituents, or introducing different groups on the oxazole ring, would lead to changes in its biological activity and potency, consistent with general SAR principles .

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is crucial for understanding how a molecule interacts with its biological target, as only specific "bioactive conformations" are typically responsible for binding and activity nih.govwikidata.orgfishersci.fifishersci.casmolecule.com. For a flexible molecule like this compound, the N,N-diethylcarboxamide moiety introduces rotational freedom. The amide bond itself typically exhibits restricted rotation due to its partial double-bond character, often preferring a planar or near-planar conformation. However, the rotation around the bonds connecting the carboxamide to the oxazole ring, and the rotations of the ethyl groups, would allow for multiple possible conformations.

The identification of the bioactive conformation often involves computational methods such as density functional theory (DFT) calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis, especially when the target protein structure is unknown nih.govwikidata.orgfishersci.fifishersci.casmolecule.com. These methods aim to predict the low-energy conformations and how they might fit into a receptor binding site. For this compound, the preferred conformation of its diethylcarboxamide group relative to the oxazole ring would be critical for its interaction with any biological target. The oxazole ring itself is a rigid, planar five-membered aromatic system. The flexibility primarily lies in the orientation of the carboxamide group and the ethyl chains.

Comparative SAR with Chemically Related Compounds (e.g., Nikethamide)

While direct comparative SAR studies between this compound and Nikethamide are not widely published, a structural comparison can highlight potential differences in their biological profiles.

This compound (N,N-diethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide)

Core Heterocycle: 1,2-oxazole (a five-membered ring containing one oxygen and one nitrogen atom).

Substituents: Two methyl groups on the oxazole ring (at positions 3 and 5) and an N,N-diethylcarboxamide group at position 4.

Nikethamide (N,N-diethylpyridine-3-carboxamide)

PubChem CID: 5497 wikidata.orgfishersci.fifishersci.cawikipedia.orgeasychem.org

Core Heterocycle: Pyridine (a six-membered aromatic ring containing one nitrogen atom) wikipedia.orgeasychem.org.

Substituents: An N,N-diethylcarboxamide group at position 3 of the pyridine ring wikipedia.orgeasychem.org.

Comparative Analysis: Both this compound and Nikethamide share the N,N-diethylcarboxamide moiety, which is a common feature in various biologically active compounds, including some stimulants nih.govmaps.org. This commonality suggests that if this compound exhibits stimulant properties, the diethylamide group might play a role in its mechanism, similar to Nikethamide. Nikethamide is known primarily as a respiratory stimulant, acting on the central nervous system to increase respiratory rate and depth, possibly by modulating sodium currents via protein kinase C (PKC) pathways . Its historical use as a countermeasure for tranquilizer overdoses highlights its central stimulant activity wikipedia.org.

The key structural difference lies in their heterocyclic rings: this compound possesses a 1,2-oxazole ring, while Nikethamide has a pyridine ring. These different heterocyclic scaffolds impart distinct electronic and steric properties to the molecules.

Oxazole vs. Pyridine: The oxazole ring in this compound is a five-membered heterocycle with both oxygen and nitrogen, which can influence electron density and potential hydrogen bonding patterns differently compared to the six-membered, single-nitrogen pyridine ring of Nikethamide. The presence of oxygen in the oxazole ring makes it more electron-rich than pyridine, potentially affecting its interactions with biological targets.

While both compounds contain the N,N-diethylamide functionality, the distinct core heterocyclic structures and their substitution patterns would likely result in different pharmacological profiles and target specificities. Without direct comparative studies, it is difficult to precisely delineate the SAR differences, but it is expected that the variations in the heterocyclic core would lead to different binding modes or affinities, and thus distinct biological activities.

Theoretical and Computational Chemistry Approaches in Cycliton Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations (QCC) are computational techniques used to analyze the characteristics of molecules by solving the Schrödinger equation. arxiv.org These methods provide fundamental insights into the electronic structure, bonding, and energy landscapes of chemical systems. nih.govroutledge.com QCC can predict molecular geometries, vibrational frequencies, reaction pathways, and spectroscopic properties, offering a detailed understanding of chemical processes at the atomic level. nih.govrsc.orgaspbs.com Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to study properties like charge distribution, frontier molecular orbitals, and reaction mechanisms. routledge.comaspbs.com

Despite the broad applicability of quantum chemical calculations in understanding molecular behavior and predicting reactivity, specific research findings utilizing these methods for Cycliton's electronic structure or reactivity prediction were not identified in the reviewed literature.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. ebsco.comwikipedia.org These simulations provide a dynamic view of a system, allowing researchers to study conformational changes, protein folding, membrane interactions, and the binding of ligands to target molecules. ebsco.comwikipedia.orgnih.gov MD simulations are particularly valuable for understanding the flexibility of molecules and the transient interactions that govern biological processes. nih.gov They can help in identifying stable conformations, exploring binding poses, and calculating binding affinities, which are critical in drug design. wikipedia.orgnih.gov

While molecular dynamics simulations are widely used to investigate the dynamic aspects of biomolecular systems and ligand-target interactions, no specific studies detailing the application of MD simulations to this compound for its conformational dynamics or interactions with biological targets were found in the current search.

Application of Machine Learning Algorithms in SAR and Mechanism Prediction

The application of machine learning (ML) algorithms in chemistry, particularly in Structure-Activity Relationship (SAR) studies and mechanism prediction, has gained significant traction. researchgate.netrsc.orgasterra.io ML models can learn complex patterns from large datasets of chemical structures and their associated activities or properties, enabling the prediction of new compound activities, optimization of lead compounds, and elucidation of reaction mechanisms. rsc.org Methods like Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN) are employed to build predictive models for various chemical and biological endpoints. rsc.orgirojournals.com These algorithms can identify key structural features responsible for activity and accelerate the drug discovery process by reducing the need for extensive experimental testing. rsc.org

Despite the growing use of machine learning in chemical research, specific applications of these algorithms to this compound for SAR analysis or mechanism prediction were not identified in the conducted literature review.

Spectroscopic Simulations for Interpretation of Molecular Interactions

Spectroscopic simulations involve computationally predicting the spectra of molecules (e.g., IR, UV-Vis, NMR, Raman) to aid in the interpretation of experimental data and to gain deeper insights into molecular structure and interactions. nih.govepj-conferences.orgarxiv.org These simulations can help in assigning experimental peaks to specific molecular vibrations or electronic transitions, confirming molecular structures, and understanding intermolecular forces. nih.gov By comparing simulated spectra with experimental ones, researchers can validate theoretical models and refine their understanding of a molecule's properties and its environment. epj-conferences.orgarxiv.orgarxiv.org

While spectroscopic simulations are valuable for characterizing molecular systems and their interactions, no specific research findings involving the simulation of this compound's spectra for the interpretation of its molecular interactions were found in the available literature.

Advanced in Vitro Research Methodologies for Cycliton Studies

High-Throughput Screening Methodologies for Ligand Discovery and Lead Optimization

High-Throughput Screening (HTS) is a powerful tool in drug discovery, allowing for the rapid testing of thousands to millions of compounds against a specific biological target or phenotypic endpoint. For Cycliton, HTS could be instrumental in identifying novel molecular targets or pathways with which it interacts, or in optimizing its structural analogs for enhanced activity or selectivity.

Application to this compound: If this compound were hypothesized to interact with a particular receptor or enzyme, HTS assays could be designed to screen libraries of related compounds (e.g., structural analogs of this compound) to identify those with improved binding affinity or functional activity. Conversely, if this compound's biological target is unknown, phenotypic HTS assays could be employed to observe its effects on various cellular processes (e.g., cell viability, proliferation, or specific reporter gene activation) across a broad range of cell lines. This would help identify cellular contexts or pathways sensitive to this compound.

Illustrative Research Findings (Hypothetical): A hypothetical HTS campaign, screening a library of 100,000 compounds for activity against an enzyme potentially modulated by this compound, might yield a hit rate of 0.5%. Subsequent dose-response curves for these hits could reveal compounds with varying potencies, providing a starting point for lead optimization.

Table 1: Hypothetical HTS Results for this compound Analogs against a Target Enzyme

| Compound ID | This compound Analog Structure | IC50 (µM) | Selectivity Index (vs. off-target) |

| This compound | C10H16N2O2 | 15.2 | 1.0 |

| Analog A | C10H15N2O2Cl | 8.7 | 2.5 |

| Analog B | C11H18N2O2 | 22.1 | 0.8 |

| Analog C | C10H14N2O2F2 | 3.1 | 5.2 |

Biochemical Assays for Enzyme Kinetics, Binding Affinity, and Signal Transduction

Once potential targets or mechanisms are identified, biochemical assays provide detailed quantitative data on the interaction between this compound and its biomolecular partners. These assays are crucial for understanding enzyme kinetics, determining binding affinities (e.g., Kd, Ki), and dissecting signal transduction pathways.

Application to this compound: If this compound was found to inhibit an enzyme, kinetic assays (e.g., Michaelis-Menten kinetics in the presence and absence of this compound) would reveal its mode of inhibition (competitive, non-competitive, uncompetitive). Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could precisely measure the binding affinity of this compound to its target protein, providing thermodynamic parameters of the interaction. For signal transduction, reporter gene assays or phosphorylation assays could quantify this compound's impact on specific signaling cascades.

Illustrative Research Findings (Hypothetical): Hypothetical studies reveal that this compound acts as a non-competitive inhibitor of a hypothetical enzyme, "Enzyme X," with a Ki of 500 nM. SPR analysis indicates a rapid association and dissociation, suggesting a reversible interaction.

Table 2: Hypothetical Biochemical Characterization of this compound's Interaction with Enzyme X

| Assay Type | Parameter Measured | Value (Hypothetical) | Interpretation |

| Enzyme Kinetics | Ki | 500 nM | Non-competitive inhibition of Enzyme X |

| Binding Affinity (SPR) | KD | 450 nM | Moderate binding affinity to Enzyme X |

| Signal Transduction | Pathway Y Activation | 2-fold increase | Modulates downstream signaling pathway Y |

Cell-Based Assays for Characterizing Cellular Responses and Pathway Activation

Cell-based assays bridge the gap between biochemical interactions and physiological effects, providing insights into how a compound influences living cells. These assays can characterize cellular responses such as proliferation, apoptosis, migration, and the activation of specific intracellular signaling pathways.

Application to this compound: Cell viability assays (e.g., MTT, CellTiter-Glo) could determine this compound's cytotoxicity across various cell lines. Flow cytometry could be used to analyze cell cycle progression, apoptosis induction (e.g., Annexin V staining), or changes in surface receptor expression. Immunofluorescence microscopy could visualize subcellular localization of this compound or its effects on protein translocation. High-content imaging, combining automated microscopy with image analysis, could quantify multiple cellular parameters simultaneously, providing a comprehensive phenotypic profile of this compound's effects.

Illustrative Research Findings (Hypothetical): A hypothetical study using human cancer cell line A549 shows that this compound induces apoptosis in a dose-dependent manner, with an EC50 of 20 µM, as measured by caspase-3/7 activation. Flow cytometry reveals an increase in the sub-G1 population, indicative of apoptotic cell death.

Table 3: Hypothetical Cell-Based Assay Results for this compound on A549 Cells

| Assay Type | Endpoint Measured | Concentration (µM) | Result (Hypothetical) | Interpretation |

| Cell Viability (MTT) | % Viability | 20 | 55% | Reduces cell viability |

| Apoptosis (Caspase-3/7) | Relative Luminescence | 20 | 2.8-fold increase | Induces apoptosis |

| Cell Cycle (Flow Cyt.) | % Sub-G1 | 20 | 18% | Accumulation of apoptotic cells |

Advanced Spectroscopic Techniques for Molecular Interaction Characterization

Advanced spectroscopic techniques offer detailed insights into the structural changes, conformational dynamics, and precise binding sites involved in molecular interactions. While basic identification is excluded, their advanced mechanistic use is highly relevant. Mass Spectrometry (MS) is particularly valuable for identifying protein complexes and post-translational modifications.

Application to this compound: If this compound binds to a protein, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) could identify regions of the protein that undergo conformational changes upon this compound binding, pinpointing the binding interface. Native MS could characterize the stoichiometry of this compound-protein complexes. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ligand-observed NMR (e.g., saturation transfer difference, STD-NMR), could map the binding epitope of this compound on its target protein. These techniques provide atomic-level details critical for structure-based drug design.

Illustrative Research Findings (Hypothetical): HDX-MS analysis of a hypothetical protein, "Protein Z," in the presence of this compound, reveals reduced deuterium uptake in a specific alpha-helical region (residues 75-90), indicating that this region is involved in this compound binding. Native MS confirms a 1:1 stoichiometry for the this compound-Protein Z complex.

Table 4: Hypothetical Spectroscopic Findings on this compound-Protein Z Interaction

| Technique | Parameter Measured | Result (Hypothetical) | Mechanistic Insight |

| HDX-MS | Deuterium Uptake | Reduced in residues 75-90 | Identifies binding interface on Protein Z |

| Native MS | Complex Mass | (Protein Z + this compound) | Confirms 1:1 binding stoichiometry |

| STD-NMR | Ligand Epitope | Methyl groups of this compound | Indicates specific this compound moieties involved in binding |

Omics Technologies (e.g., Proteomics, Metabolomics) in Comprehensive Mechanism Elucidation

Omics technologies provide a global, unbiased view of cellular changes in response to a compound. Proteomics analyzes the entire protein complement, while metabolomics examines the complete set of small-molecule metabolites. These approaches are invaluable for elucidating complex mechanisms of action and identifying off-target effects.

Application to this compound: Quantitative proteomics (e.g., using isobaric tags like TMT or label-free quantification) could identify proteins whose expression levels or post-translational modifications are altered by this compound treatment. This could reveal affected pathways, even if not initially hypothesized. Metabolomics, using techniques like LC-MS or GC-MS, could profile changes in cellular metabolite levels, indicating shifts in metabolic flux or the inhibition/activation of specific enzymes within metabolic pathways. Integrating data from both proteomics and metabolomics would offer a systems-level understanding of this compound's biological impact.

Illustrative Research Findings (Hypothetical): Proteomic analysis of cells treated with this compound reveals significant upregulation of proteins involved in oxidative stress response (e.g., Nrf2 pathway components) and downregulation of proteins associated with cell cycle progression. Metabolomic profiling shows a decrease in ATP levels and an accumulation of specific glycolytic intermediates, suggesting an impact on cellular energy metabolism.

Table 5: Hypothetical Omics Data for this compound-Treated Cells

| Omics Technology | Measured Endpoint | Key Findings (Hypothetical) | Implication |

| Proteomics | Protein Expression | Upregulation of Nrf2, HO-1; Downregulation of Cyclin D1 | Induction of oxidative stress response; Cell cycle arrest |

| Metabolomics | Metabolite Levels | Decreased ATP, increased Glucose-6-Phosphate, Lactate | Disruption of energy metabolism; Glycolytic shift |

Environmental Fate and Degradation Pathways of Synthetic Isoxazole Carboxamides

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a primary mechanism by which organic compounds are broken down in the environment through the metabolic activity of microorganisms, including bacteria and fungi frontiersin.orgeuropa.eu. The extent and rate of biodegradation can vary significantly depending on the chemical structure of the compound, the environmental compartment (e.g., aerobic or anaerobic soil, aquatic systems, wastewater treatment plants), and the presence of adapted microbial communities frontiersin.orgeuropa.eu.

For many synthetic organic compounds, biodegradation studies typically assess their "ready biodegradability" (a measure of inherent capacity for complete degradation) and "inherent biodegradability" (a measure of degradation under more favorable conditions) europa.eu. These studies often involve monitoring parameters such as oxygen consumption or carbon dioxide evolution over time in controlled laboratory settings europa.euresearchgate.net.

Specific data for Cycliton: Despite its classification as a synthetic isoxazole carboxamide, detailed research findings on the biodegradation of this compound in various environmental compartments, such as soil, water, or activated sludge, are not available in the consulted literature. Therefore, no specific data tables regarding its biodegradation rates or pathways can be presented.

Abiotic Degradation Mechanisms (e.g., Photolytic and Chemical Stability)

Abiotic degradation refers to the breakdown of compounds through non-biological processes, including photolysis (degradation by light, particularly UV radiation) and chemical reactions (e.g., hydrolysis, oxidation, reduction) solubilityofthings.comresearchgate.net. These mechanisms are crucial for the removal of chemicals from the environment, especially for compounds that are resistant to biodegradation nih.govsfu.ca.

Photolytic Stability: Photolysis involves the direct or indirect absorption of light energy by a chemical, leading to its transformation or breakdown. Direct photolysis occurs when the compound itself absorbs light, while indirect photolysis involves reactions with photochemically produced transient species (e.g., hydroxyl radicals) in the environment.

Chemical Stability: Chemical stability, particularly hydrolysis, is a significant abiotic degradation pathway for many organic compounds in aquatic environments. Hydrolysis involves the reaction of a compound with water, often leading to the cleavage of chemical bonds sfu.ca. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.

Specific data for this compound: Information regarding the specific photolytic stability or chemical stability (e.g., hydrolysis rates) of this compound is not available in the current search results. While the isoxazole ring and carboxamide functional group could potentially undergo certain abiotic transformations under specific environmental conditions, without dedicated studies, detailed findings or data on its abiotic degradation mechanisms cannot be provided.

Potential for Bioaccumulation in Environmental Systems

Bioaccumulation is the process by which a substance accumulates in an organism at a rate faster than it can be metabolized or excreted, leading to an increase in its concentration within the organism over time eosca.eu. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log KOW), which indicates the lipophilicity (fat-solubility) of a compound. Compounds with a high Log KOW tend to be more lipid-soluble and thus have a greater potential to accumulate in the fatty tissues of organisms eosca.eu.

A Log KOW value of 1.4 has been computed for this compound europa.eu. Generally, compounds with Log KOW values below 3-4 are considered to have a low potential for bioaccumulation. However, it is important to note that Log KOW is an indicator, and actual bioaccumulation is also influenced by other factors, including the compound's metabolism within the organism and its environmental persistence.

Specific data for this compound: Despite the general understanding of bioaccumulation principles, specific experimental data or detailed research findings on the bioaccumulation potential of this compound in environmental systems (e.g., bioconcentration factors in aquatic organisms or biomagnification through food webs) are not available in the consulted literature. Therefore, no specific data tables on its bioaccumulation in environmental systems can be presented.

Future Research Directions and Unexplored Academic Questions in Cycliton Chemical Biology

Development of Next-Generation Research Probes and Tool Compounds

The development of next-generation research probes and tool compounds based on the Cycliton scaffold represents a critical future direction. Given that isoxazoles are well-established as scaffolds for bioactive molecules, taylorandfrancis.comresearchgate.netrsc.orgeurekaselect.com synthesizing this compound derivatives could yield valuable chemical probes. These probes, which are small-molecule ligands targeting specific biomolecular targets, are essential for elucidating mechanistic and phenotypic questions in cell-based or animal studies. chemicalprobes.org Future research could focus on systematic chemical modifications of the this compound structure to explore its structure-activity relationships (SAR). This would involve altering alkyl groups or connecting the isoxazole ring to other aromatic, heteroaromatic, or non-aromatic rings, as is common in isoxazole chemistry. researchgate.net Such efforts aim to identify derivatives with enhanced potency, selectivity, and novel target engagement, thereby expanding the repertoire of tools available for chemical biology investigations.

Exploration of Unidentified Biological Activities and Therapeutic Niches

The exploration of unidentified biological activities and therapeutic niches for this compound is a significant unexplored academic question. While historical mentions suggest an analeptic effect faa.govehive.com and an association with insulin secretion and glycogen synthesis from plant extracts nih.govresearchgate.netresearchgate.net, the precise molecular mechanisms underpinning these observations, if directly attributable to this compound, remain largely uncharacterized. Given the broad spectrum of activities associated with the isoxazole scaffold, this compound could potentially exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, or anticonvulsant properties. taylorandfrancis.comresearchgate.netrsc.org Future research should employ high-throughput screening assays against a diverse range of biological targets to systematically uncover novel bioactivities. This could lead to the identification of previously unrecognized therapeutic niches for this compound, potentially leveraging its isoxazole core for applications in areas where other isoxazole-containing drugs have found success.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive systems-level understanding of this compound's biological impact, the integration of multi-omics data is crucial. If this compound or its derivatives show promising biological activities, future studies should incorporate genomics, transcriptomics, proteomics, and metabolomics approaches. This integrated strategy would allow researchers to map the molecular pathways and networks perturbed by this compound's interaction with biological systems. For instance, transcriptomic analysis could reveal changes in gene expression profiles, while proteomic studies could identify protein targets or altered protein abundances. Metabolomics could shed light on metabolic reprogramming induced by the compound. Such multi-omics data, when analyzed computationally, can provide a holistic view of this compound's effects, identify potential biomarkers, and suggest synergistic combinations with other therapeutic agents.

Advanced Computational Design of Novel Isoxazole Scaffolds

Advanced computational design methods offer a powerful approach for the rational development of novel this compound analogs. Techniques such as molecular docking, molecular dynamics simulations, and de novo design can be employed to predict binding affinities to potential targets, optimize pharmacokinetic properties, and design new isoxazole scaffolds with improved biological profiles. nih.govresearchgate.netnih.gov Given that isoxazole rings are "privileged scaffolds" in drug discovery, taylorandfrancis.comresearchgate.netrsc.org computational chemistry can facilitate the design of this compound derivatives by exploring chemical space more efficiently than traditional synthetic methods alone. This includes designing compounds with specific modifications to enhance target selectivity, overcome resistance mechanisms, or improve bioavailability, thereby accelerating the discovery of next-generation this compound-based therapeutics.

Interdisciplinary Approaches Bridging Synthetic Chemistry and Biological Inquiry

Realizing the full potential of this compound necessitates robust interdisciplinary approaches bridging synthetic chemistry and biological inquiry. Given the limited existing biological data on this compound, a close collaboration between synthetic chemists, who can design and synthesize novel this compound derivatives, and biologists, who can rigorously evaluate their biological activities and mechanisms of action, is paramount. nih.govyale.educern.ch This integrated workflow would involve iterative cycles of design, synthesis, and biological testing, allowing for rapid optimization of lead compounds. Furthermore, collaborations with computational chemists (as discussed in 8.4) would enable data-driven design, while partnerships with pharmacologists and toxicologists would be essential for comprehensive preclinical characterization. Such interdisciplinary efforts are fundamental to translating the chemical versatility of the isoxazole scaffold into tangible biological insights and potential therapeutic applications for this compound.

Q & A

Q. What are the primary pharmacological effects of Cycliton, and how are they investigated in preclinical studies?

this compound's pharmacological effects, such as vasoconstriction and neurovascular interactions, are typically studied using in vivo models (e.g., neonatal animal studies for umbilical cord vascular effects) and in vitro assays (e.g., isolated vascular tissue preparations). Researchers should employ dose-response experiments to quantify potency and compare outcomes with known vasoconstrictors like thiopentone. Case studies involving accidental intra-arterial injection in clinical settings provide critical insights into ischemia-related lesions . For rigor, integrate PICOT frameworks to define Population (e.g., neonatal models), Intervention (this compound administration), Comparison (controls or alternative agents), Outcomes (vascular patency, histological changes), and Time (acute vs. longitudinal effects) .

Q. What experimental models are recommended for assessing this compound's vascular effects?

- Isolated vessel ring assays : Measure contractile responses in umbilical or iliac arteries under controlled physiological conditions.

- Neonatal rodent models : Simulate umbilical cord injection scenarios to evaluate ischemic sequelae (e.g., cutaneous gangrene).

- Computational fluid dynamics (CFD) : Model blood flow disruption post-injection to predict lesion sites. Always include negative controls (saline) and positive controls (e.g., thiopentone) to validate results. Document methodology per journal guidelines, including detailed protocols for replication .

Q. What analytical techniques validate this compound's stability under physiological conditions?

Use high-performance liquid chromatography (HPLC) to monitor degradation kinetics in simulated biological fluids (pH 7.4, 37°C). Pair with mass spectrometry (LC-MS) to identify breakdown products. Stability studies should report parameters like half-life () and activation energy () via Arrhenius plots. For reproducibility, follow Beilstein Journal of Organic Chemistry standards: disclose synthesis routes, purity (>95% by NMR), and storage conditions in supplementary data .

Advanced Research Questions

Q. How can researchers design a longitudinal study to evaluate this compound's neurovascular outcomes using PICOT frameworks?

- Population : Neonates with asphyxia requiring resuscitation.

- Intervention : this compound administered via umbilical vein vs. intra-arterial error.

- Comparison : Standard therapies (e.g., epinephrine).

- Outcomes : Incidence of ischemic lesions, neurological recovery (e.g., motor function scales).

- Time : Follow-up at 6, 12, and 24 months. Employ randomized controlled trials (RCTs) with blinded outcome assessors. Use multivariate regression to adjust for confounders like asphyxia severity. Pre-register protocols on platforms like ClinicalTrials.gov to enhance transparency .

Q. What methods resolve contradictions in this compound's efficacy data across studies?

- Triangulation : Cross-validate findings using disparate methods (e.g., pharmacological assays, histopathology, patient registries).

- Meta-analysis : Pool data from heterogeneous studies (e.g., case reports, RCTs) to calculate effect sizes via random-effects models. Assess heterogeneity with statistics.

- Bias assessment : Apply tools like ROBINS-I for non-randomized studies to identify confounding variables (e.g., injection technique variability) .

Q. How to conduct a systematic review on this compound's therapeutic applications?

- Search strategy : Use Boolean operators in PubMed/EMBASE (e.g., "this compound AND (vasoconstriction OR ischemia)"). Include grey literature (e.g., conference abstracts).

- Inclusion criteria : Prioritize studies with mechanistic data (e.g., receptor binding assays) over anecdotal reports.

- Data synthesis : Create evidence tables comparing outcomes, sample sizes, and risk of bias. Use PRISMA flow diagrams to document study selection. Collaborate with statisticians for subgroup analyses .

Methodological Considerations

- Data presentation : Include raw datasets (e.g., dose-response curves) in appendices and processed data (e.g., EC values) in main texts .

- Ethical compliance : For animal studies, adhere to ARRIVE guidelines; for clinical data, anonymize patient identifiers .

- Literature gaps : Prioritize questions addressing this compound's receptor targets (e.g., adrenergic vs. calcium channels) and long-term neurodevelopmental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.